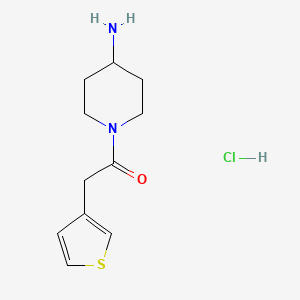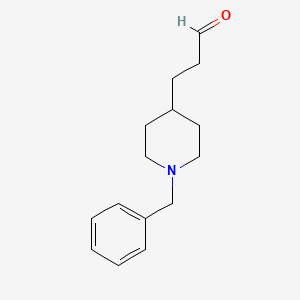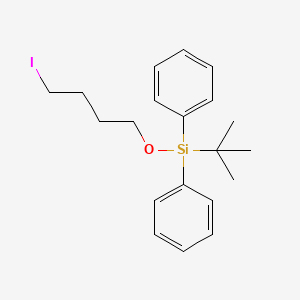
Silane, (1,1-dimethylethyl)(4-iodobutoxy)diphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silane, (1,1-dimethylethyl)(4-iodobutoxy)diphenyl- is a chemical compound with the molecular formula C18H23IOSi. It is a member of the organosilicon compounds, which are widely used in various industrial and research applications due to their unique chemical properties. This compound is particularly notable for its use in organic synthesis and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1,1-dimethylethyl)(4-iodobutoxy)diphenyl- typically involves the reaction of tert-butyl(dimethyl)silyl chloride with 4-iodobutanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The product is then purified using standard techniques such as distillation or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
Silane, (1,1-dimethylethyl)(4-iodobutoxy)diphenyl- can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form silanol derivatives.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield the corresponding azide derivative, while oxidation with hydrogen peroxide would produce a silanol.
科学的研究の応用
Silane, (1,1-dimethylethyl)(4-iodobutoxy)diphenyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Employed in the modification of biomolecules for imaging and diagnostic purposes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with various drug molecules.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
作用機序
The mechanism by which Silane, (1,1-dimethylethyl)(4-iodobutoxy)diphenyl- exerts its effects is primarily through the formation of stable carbon-silicon bonds. These bonds are highly resistant to hydrolysis and oxidation, making the compound useful in various applications. The molecular targets and pathways involved depend on the specific context in which the compound is used. For example, in drug delivery, the compound may interact with cellular membranes to facilitate the transport of drug molecules.
類似化合物との比較
Similar Compounds
- Silane, (1,1-diethyl-4-iodobutoxy)(1,1-dimethylethyl)dimethyl-
- tert-Butyl(4-iodobutoxy)dimethylsilane
Uniqueness
Silane, (1,1-dimethylethyl)(4-iodobutoxy)diphenyl- is unique due to its specific combination of functional groups, which confer distinct chemical properties. For example, the presence of the iodine atom allows for versatile substitution reactions, while the tert-butyl group provides steric hindrance that can influence the compound’s reactivity and stability.
特性
CAS番号 |
149365-02-6 |
|---|---|
分子式 |
C20H27IOSi |
分子量 |
438.4 g/mol |
IUPAC名 |
tert-butyl-(4-iodobutoxy)-diphenylsilane |
InChI |
InChI=1S/C20H27IOSi/c1-20(2,3)23(22-17-11-10-16-21,18-12-6-4-7-13-18)19-14-8-5-9-15-19/h4-9,12-15H,10-11,16-17H2,1-3H3 |
InChIキー |
HQVMOFQRAHSRKL-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCCI |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


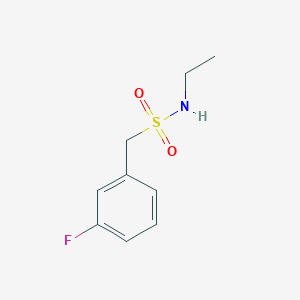

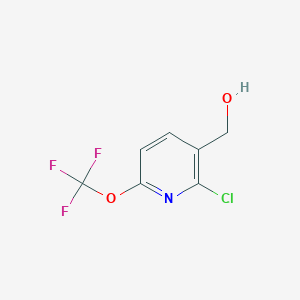



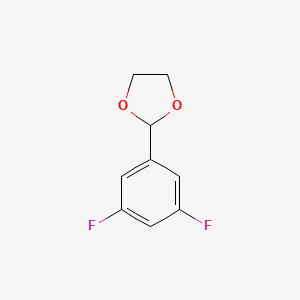

![12H-benzo[b]phenoselenazine](/img/structure/B13975554.png)
![Ethyl 2-chloropyrrolo[2,1-f][1,2,4]triazine-4-carboxylate](/img/structure/B13975556.png)
![4-amino-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-3-ol](/img/structure/B13975563.png)
